N-(4-phenylbutan-2-yl)-1-[6-(phenylsulfanyl)pyridazin-3-yl]piperidine-4-carboxamide
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Overview
Description
N-(4-phenylbutan-2-yl)-1-[6-(phenylsulfanyl)pyridazin-3-yl]piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a pyridazine ring, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenylbutan-2-yl)-1-[6-(phenylsulfanyl)pyridazin-3-yl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Pyridazine Ring: This step often involves the reaction of a suitable hydrazine derivative with a diketone or similar compound.
Attachment of Phenyl Groups: The phenyl groups can be introduced through various substitution reactions, such as Friedel-Crafts alkylation or acylation.
Final Coupling: The final step involves coupling the piperidine and pyridazine intermediates to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(4-phenylbutan-2-yl)-1-[6-(phenylsulfanyl)pyridazin-3-yl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The phenyl groups and other functional groups can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substitution reactions can be performed on the phenyl and pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
N-(4-phenylbutan-2-yl)-1-[6-(phenylsulfanyl)pyridazin-3-yl]piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry: The compound can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(4-phenylbutan-2-yl)-1-[6-(phenylsulfanyl)pyridazin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(4-phenylbutan-2-yl)-1-[6-(phenylsulfanyl)pyridazin-3-yl]piperidine-4-carboxamide: This compound is unique due to its specific combination of functional groups and rings.
4-Phenylbutan-2-yl N,N’-diisopropylcarbamimidate: Another compound with a similar phenylbutan-2-yl structure but different functional groups.
4-Phenyl-2-butanol: A simpler compound with a phenyl group and a butanol moiety.
Uniqueness
This compound stands out due to its complex structure, which allows for diverse chemical reactivity and potential biological activity. Its unique combination of a piperidine ring, a pyridazine ring, and phenyl groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(4-phenylbutan-2-yl)-1-(6-phenylsulfanylpyridazin-3-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4OS/c1-20(12-13-21-8-4-2-5-9-21)27-26(31)22-16-18-30(19-17-22)24-14-15-25(29-28-24)32-23-10-6-3-7-11-23/h2-11,14-15,20,22H,12-13,16-19H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCBKJZQCMFALH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)SC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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